Leflunomide

Vue d'ensemble

Description

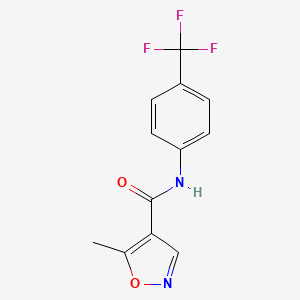

Leflunomide est un dérivé synthétique d'isoxazole de formule chimique C12H9F3N2O2 . Il est principalement connu pour son utilisation comme un médicament antirhumatismal modificateur de la maladie immunosuppresseur (DMARD) utilisé pour traiter l'arthrite rhumatoïde active modérée à sévère et l'arthrite psoriasique . This compound agit en inhibant l'enzyme dihydroorotate déshydrogénase, qui est essentielle à la synthèse des pyrimidines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Leflunomide peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de l'acide 5-méthylisoxazole-4-carboxylique avec la 4-trifluorométhylaniline en présence d'un agent de couplage . La réaction se produit généralement sous reflux dans un solvant organique tel que l'acétonitrile . Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit en utilisant une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit . Le produit final est formulé en comprimés ou en capsules pour une administration orale .

Analyse Des Réactions Chimiques

Types de réactions

Leflunomide subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former son métabolite actif, la teriflunomide.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses composés précurseurs.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle isoxazole.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : La teriflunomide est le principal produit formé à partir de l'oxydation du this compound.

Réduction : Les réactions de réduction donnent divers composés intermédiaires en fonction des conditions spécifiques.

Substitution : Les réactions de substitution conduisent à des dérivés d'isoxazole modifiés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Médecine : This compound est largement étudié pour ses effets thérapeutiques dans les maladies auto-immunes telles que l'arthrite rhumatoïde et l'arthrite psoriasique.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme dihydroorotate déshydrogénase (DHODH), qui est impliquée dans la synthèse de novo des pyrimidines . En inhibant la DHODH, le this compound réduit la prolifération des lymphocytes activés, qui sont des acteurs clés de la réponse immunitaire . Cette inhibition conduit à une diminution de la production de cytokines inflammatoires et d'autres médiateurs immunitaires, réduisant ainsi l'inflammation et les dommages tissulaires .

Applications De Recherche Scientifique

Leflunomide has a wide range of scientific research applications:

Mécanisme D'action

Leflunomide exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound reduces the proliferation of activated lymphocytes, which are key players in the immune response . This inhibition leads to a decrease in the production of inflammatory cytokines and other immune mediators, thereby reducing inflammation and tissue damage .

Comparaison Avec Des Composés Similaires

Leflunomide est souvent comparé à d'autres DMARD et agents immunosuppresseurs :

Méthotrexate : this compound et le méthotrexate inhibent tous les deux la prolifération cellulaire, mais ils ciblent des voies différentes.

Sulfasalazine : La sulfasalazine est un autre DMARD qui agit en modulant la réponse immunitaire, mais elle a un mécanisme d'action différent de celui du this compound.

Hydroxychloroquine : L'hydroxychloroquine est un médicament antimalarique qui est également utilisé comme DMARD.

This compound est unique dans son inhibition spécifique de la DHODH, ce qui le rend particulièrement efficace pour réduire la prolifération des lymphocytes activés .

Activité Biologique

Leflunomide, an isoxazole-based compound, is primarily utilized as a disease-modifying antirheumatic drug (DMARD) in the treatment of rheumatoid arthritis (RA) and other autoimmune conditions. Its biological activity stems from its mechanism of action, pharmacokinetics, and clinical efficacy, which have been extensively studied in various research settings.

This compound functions as a reversible inhibitor of dihydroorotate dehydrogenase , an enzyme crucial for the de novo synthesis of pyrimidines. This inhibition leads to a reduction in uridine monophosphate levels, ultimately causing cell cycle arrest in activated lymphocytes. The active metabolite of this compound, A77 1726, is responsible for its pharmacological effects. This mechanism not only modulates immune responses but also exerts anti-inflammatory effects that are beneficial in autoimmune diseases .

Efficacy in Rheumatoid Arthritis

This compound has demonstrated significant efficacy in treating RA, with studies showing improvements in disease activity scores and overall patient responses. In a randomized controlled trial involving 402 patients, this compound was found to be statistically superior to placebo and comparable to methotrexate in improving RA symptoms over a 12-month period .

- Response Rates : In a prospective study, 76% of patients treated with this compound were classified as moderate or good responders according to the Disease Activity Score (DAS28) after one year .

- Comparison with Other DMARDs : this compound's efficacy has been shown to be comparable to other DMARDs like methotrexate and sulfasalazine. In clinical trials, this compound improved symptoms by 41%-64% based on the American College of Rheumatology (ACR) 20 responder criteria .

Safety Profile

While this compound is generally well-tolerated, adverse effects have been documented. Common side effects include:

- Gastrointestinal Issues : Diarrhea and abdominal pain.

- Hematological Effects : Elevated liver enzymes and alopecia.

- Other Reactions : Allergic reactions and hypertension .

A meta-analysis indicated that approximately 65% of patients experienced at least one adverse reaction during treatment, leading to withdrawal rates ranging from 29% due to adverse events to 13% due to lack of efficacy .

Table 1: Summary of this compound Clinical Trials

| Study | Population | Duration | Efficacy Measure | Response Rate |

|---|---|---|---|---|

| Study 1 | 402 RA patients | 12 months | ACR20 criteria | 41%-64% improvement |

| Study 2 | 136 RA patients | Up to 12 months | DAS28 score | 76% moderate/good responders |

| Study 3 | Various DMARDs comparison | Varies | Symptom improvement | Comparable to MTX/Sulfasalazine |

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Frequency (%) |

|---|---|

| Diarrhea | >10% |

| Elevated liver enzymes | >5% |

| Alopecia | >5% |

| Rash | >5% |

Case Studies

In addition to randomized controlled trials, several case studies have explored the effectiveness of this compound in real-world settings:

- Case Study A : A cohort study followed RA patients treated with this compound over two years. Results indicated that up to 78% of patients discontinued treatment due to adverse effects or inefficacy, highlighting the variability in patient responses compared to clinical trial data .

- Case Study B : Another study evaluated this compound as a steroid-sparing agent for patients with extrapulmonary manifestations. Among the target organs assessed, over 51% showed complete response rates .

Research Findings

Recent research continues to explore the broader applications of this compound beyond RA. For instance, studies have indicated its potential utility in treating other autoimmune diseases and conditions where traditional therapies may fail. The combination therapy with methotrexate has shown promising results, enhancing efficacy while maintaining safety profiles .

Propriétés

IUPAC Name |

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023201 | |

| Record name | Leflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 153 mg/L at 25 °C /Estimated/, 8.44e-02 g/L | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.25X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Leflunomide is a prodrug that is rapidly and almost completely metabolized following oral administration to its pharmacologically active metabolite, A77 1726. This metabolite is responsible for essentially all of the drug's activity in-vivo. The mechanism of action of leflunomide has not been fully determined, but appears to primarily involve regulation of autoimmune lymphocytes. It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression. In-vitro data indicates that leflunomide interferes with cell cycle progression by inhibiting dihydroorotate dehydrogenase (a mitochondrial enzyme involved in de novo pyrimidine ribonucleotide uridine monophosphate (rUMP)synthesis) and has antiproliferative activity. Human dihydroorotate dehydrogenase consists of 2 domains: an α/β-barrel domain containing the active site and an α-helical domain that forms a tunnel leading to the active site. A77 1726 binds to the hydrophobic tunnel at a site near the flavin mononucleotide. Inhibition of dihydroorotate dehydrogenase by A77 1726 prevents production of rUMP by the de novo pathway; such inhibition leads to decreased rUMP levels, decreased DNA and RNA synthesis, inhibition of cell proliferation, and G1 cell cycle arrest. It is through this action that leflunomide inhibits autoimmune T-cell proliferation and production of autoantibodies by B cells. Since salvage pathways are expected to sustain cells arrested in the G1 phase, the activity of leflunomide is cytostatic rather than cytotoxic. Other effects that result from reduced rUMP levels include interference with adhesion of activated lymphocytes to the synovial vascular endothelial cells, and increased synthesis of immunosuppressive cytokines such as transforming growth factor-β (TGF-β). Leflunomide is also a tyrosine kinase inhibitor. Tyrosine kinases activate signalling pathways leading to DNA repair, apoptosis and cell proliferation. Inhibition of tyrosine kinases can help to treating cancer by preventing repair of tumor cells., Leflunomide exhibits anit-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2)., It has been suggested that leflunomide exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interference with cell cycle progression. ... In vitro data indicate that leflunomide interferes with cell cycle progression by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase; there also is in vitro evidence that the drug inhibits protein tyrosine kinase activity in dividing cells and possesses other effect that may contribute to its immunomodulating activity., ... In this study, we examined the effect of A771726 /active metabolite of leflunomide/ on osteoclast formation and bone-resorbing activity in vitro, using cultures of bone marrow-derived osteoclast progenitors and purified functionally mature osteoclasts, and then we elucidated the molecular mechanism of action of the effect of A771726 on osteoclasts. A771726 inhibited osteoclast formation from macrophage colony-stimulating factor (M-CSF)-dependent osteoclast progenitors in the presence of receptor activator of nuclear factor kappa B (NF-kappaB) ligand (RANKL), without any other types of cells present, in a dose-related manner, similar to the inhibition in cultures of unfractionated bone marrow cells. In addition, A771726 suppressed bone resorption by isolated mature osteoclasts. These results indicate that A771726 directly and intrinsically inhibited the differentiation and function of osteoclast lineage cells without any mediation by other cells. The inhibition by A771726 was not restored by the simultaneous addition of uridine, and may be independent of the blockade of NF-kappaB activation and the tyrosine phosphorylation of proteins. Thus, leflunomide, through its active metabolite, has the potential to prevent bone loss by directly inhibiting osteoclastogenesis and osteoclast function. This inhibition suggests a novel mechanism for leflunomide in the retardation of the joint destruction observed in rheumatoid arthritis patients. | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from toluene | |

CAS No. |

75706-12-6 | |

| Record name | Leflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75706-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leflunomide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075706126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | leflunomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | leflunomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G162GK9U4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-166 °C, 166.5 °C, 165 - 166 °C | |

| Record name | Leflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEFLUNOMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Leflunomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.